2-Chloro-5-ethynylthiophene
Overview
Description
2-Chloro-5-ethynylthiophene is an organic compound with the molecular formula C6H3ClS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethynylthiophene typically involves the halogenation of thiophene followed by an ethynylation reaction. One common method is the chlorination of 2-ethynylthiophene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-ethynylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products Formed:
- Substituted thiophenes
- Carbonyl derivatives
- Biaryl compounds
Scientific Research Applications
2-Chloro-5-ethynylthiophene has several applications in scientific research:
Material Science: Used in the synthesis of conductive polymers and organic semiconductors.
Medicinal Chemistry: Investigated for its potential as a building block in drug design, particularly for anti-inflammatory and anticancer agents.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethynylthiophene involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The ethynyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or alteration of protein function .
Comparison with Similar Compounds
- 2-Bromo-5-ethynylthiophene
- 2-Iodo-5-ethynylthiophene
- 2-Chloro-5-methylthiophene
Comparison: 2-Chloro-5-ethynylthiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to its bromo and iodo analogs, the chloro derivative is less reactive in substitution reactions but more stable. The ethynyl group provides a site for further functionalization, making it versatile for various applications .
Biological Activity
2-Chloro-5-ethynylthiophene is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to adenosine receptors. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its thiophene ring with a chloro substituent and an ethynyl group. Its structure can be represented as follows:
This unique structure contributes to its interactions with various biological targets, particularly in the modulation of adenosine receptors.
Biological Activity Overview
The biological activities of this compound primarily involve its role as an adenosine receptor modulator. The following sections detail its effects on specific receptor types and related pharmacological activities.
Adenosine Receptor Modulation
Research indicates that this compound derivatives exhibit significant affinity for the A3 adenosine receptor (A3AR). A study reported that certain derivatives showed high binding affinities, with Ki values ranging from 6 nM to 60 nM for A3AR, demonstrating potent agonistic activity. This suggests potential therapeutic applications in conditions modulated by adenosine signaling, such as pain and inflammation .
Table 1: Binding Affinity of this compound Derivatives at A3AR
Compound | Ki (nM) | Selectivity |
---|---|---|
C2-(5-chlorothienyl) | 42 | High |
C6-Me derivative | 60 | Moderate |
C6-H derivative | 305 | Low |
Pain Modulation
In vivo studies have demonstrated that certain analogs of this compound are effective in reducing neuropathic pain. For instance, the C6-modified analog was shown to reverse mechanical allodynia in mouse models, indicating its potential as a pain management agent .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the thiophene ring and their impact on biological activity. Modifications at the C2 position significantly enhance receptor affinity and selectivity. The presence of halogenated aryl groups has been correlated with increased potency against A3AR, while non-halogenated variants exhibited diminished activity .
Table 2: Summary of SAR Findings
Substituent Type | Effect on Activity |
---|---|
Halogenated Aryl | Increased affinity |
Non-Halogenated Aryl | Decreased affinity |
Ethynyl Group | Essential for activity |
Case Studies
Several case studies illustrate the therapeutic potential of this compound derivatives:
- Chronic Pain Model : In a chronic constriction injury model in mice, derivatives with C6 modifications exhibited significant pain relief, suggesting a viable pathway for developing analgesics targeting A3AR .
- Cancer Cell Motility : Investigations into the effects of these compounds on cancer cell lines revealed that certain derivatives inhibited motility without affecting non-tumorigenic cells, highlighting their selective action .
Properties
IUPAC Name |
2-chloro-5-ethynylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClS/c1-2-5-3-4-6(7)8-5/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVHVQQEXLEHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575439 | |
Record name | 2-Chloro-5-ethynylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139957-82-7 | |
Record name | 2-Chloro-5-ethynylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-ethynylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.